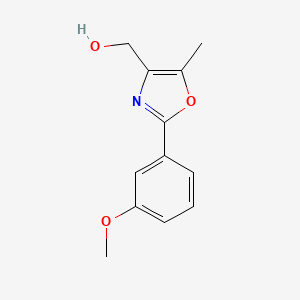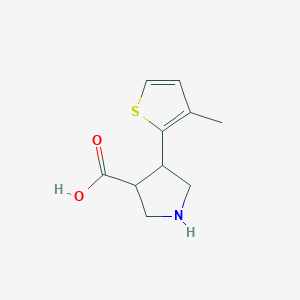![molecular formula C13H23NO3 B1478516 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid CAS No. 2097949-26-1](/img/structure/B1478516.png)
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrole Alkaloid Derivatives and Their Applications
A New Pyrrole Alkaloid from Leccinum Extremiorientale : A study isolated a new pyrrole alkaloid, among others, from the fruiting bodies of Leccinum extremiorientale. The structures were identified through spectroscopy, highlighting the diversity and potential biological significance of pyrrole derivatives in natural products (Yang et al., 2015).
Pyrrole Alkaloids with Bulky N‐Alkyl Side Chains : This research identified four new pyrrole alkaloids isolated from Lycium chinense. The study emphasized the stereogenic centers and chemical shifts in these compounds, which could influence their biological activity and potential pharmaceutical applications (Youn et al., 2013).
Identification of New Pyrrole Alkaloids : Another study on Lycium chinense fruits identified three new minor pyrrole alkaloids, contributing to the understanding of the chemical diversity and potential pharmacological properties of compounds from this plant (Youn et al., 2016).
Chemical Synthesis and Properties
Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : A study proposed hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for drug discovery, showcasing practical syntheses of derivatives. This research demonstrates the potential of such compounds in the development of new pharmaceuticals (Yarmolchuk et al., 2011).
Intramolecular Tetrahydrofuran Formation : This study elaborated on the synthesis of a novel compound through intramolecular attack, demonstrating the synthetic versatility and potential applications of pyrrole derivatives in chemical synthesis (Verboom et al., 2010).
Biological and Material Applications
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives : A study synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids containing pyrrole and other moieties, some of which showed good antimicrobial activity. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Electron Transport Layer for Polymer Solar Cells : Research on a novel n-type conjugated polyelectrolyte based on the pyrrolopyrrole structure demonstrated its effectiveness as an electron transport layer in inverted polymer solar cells. This study showcases the potential of pyrrole derivatives in the field of renewable energy and material science (Hu et al., 2015).
特性
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-11(12(15)16)14-7-10-5-4-6-13(10,8-14)9-17-2/h10-11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPRPUWNSGENNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2CCCC2(C1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)




![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)

![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

